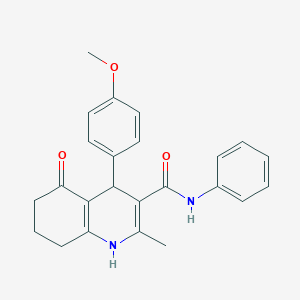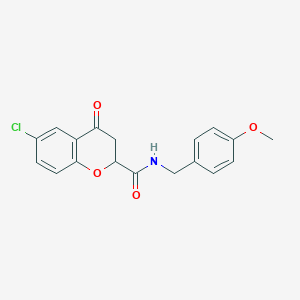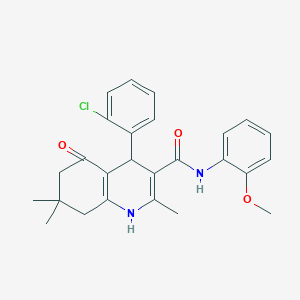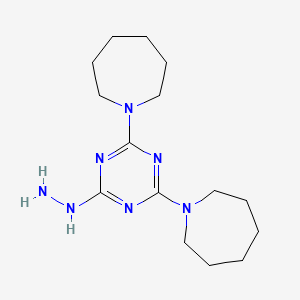![molecular formula C27H30ClN5O3S B11054341 2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11054341.png)
2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-4-ISOPROPYL-1,5-DIMETHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a quinoline moiety, a piperazine ring, and a pyrazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-4-ISOPROPYL-1,5-DIMETHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of 7-chloro-4-quinoline, which is achieved through the chlorination of 4-hydroxyquinoline.
Piperazine Derivative Formation: The quinoline derivative is then reacted with piperazine to form the 4-(7-chloro-4-quinolyl)piperazine intermediate.
Sulfonylation: The piperazine intermediate undergoes sulfonylation with a suitable sulfonyl chloride to introduce the sulfonyl group.
Pyrazolone Formation: Finally, the sulfonylated intermediate is reacted with a pyrazolone derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor each step of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-4-ISOPROPYL-1,5-DIMETHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoline ring is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolone moiety.
Sulfonylation and Desulfonylation: The sulfonyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
Scientific Research Applications
2-(4-{[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-4-ISOPROPYL-1,5-DIMETHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, antifungal, and antiparasitic agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy.
Industrial Applications: It is explored for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-4-ISOPROPYL-1,5-DIMETHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups, offering different pharmacological properties.
Amodiaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness
2-(4-{[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-4-ISOPROPYL-1,5-DIMETHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combination of a quinoline moiety, a piperazine ring, and a pyrazolone structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C27H30ClN5O3S |
|---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
2-[4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonylphenyl]-1,5-dimethyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C27H30ClN5O3S/c1-18(2)26-19(3)30(4)33(27(26)34)21-6-8-22(9-7-21)37(35,36)32-15-13-31(14-16-32)25-11-12-29-24-17-20(28)5-10-23(24)25/h5-12,17-18H,13-16H2,1-4H3 |
InChI Key |
FFAGLUHLDNRFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C5C=CC(=CC5=NC=C4)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11054260.png)

![1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-](/img/structure/B11054280.png)

![3-(4-Chloro-2-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054289.png)
![methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate](/img/structure/B11054290.png)
![4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine](/img/structure/B11054298.png)
![4-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11054299.png)
![(5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone](/img/structure/B11054300.png)
![8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide](/img/structure/B11054305.png)

![2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11054318.png)


